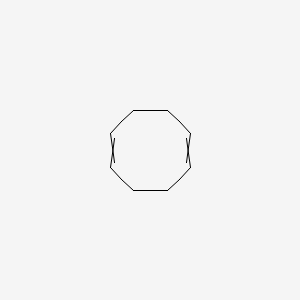

cycloocta-1,5-diene

説明

Structure

3D Structure

特性

分子式 |

C8H12 |

|---|---|

分子量 |

108.18 g/mol |

IUPAC名 |

cycloocta-1,5-diene |

InChI |

InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-2,7-8H,3-6H2 |

InChIキー |

VYXHVRARDIDEHS-UHFFFAOYSA-N |

正規SMILES |

C1CC=CCCC=C1 |

沸点 |

150.8 °C @ 757 MM HG |

Color/Form |

LIQUID |

密度 |

0.8818 @ 25 °C/4 °C |

引火点 |

95 °F 95 °F. |

melting_point |

-70 TO -69 °C |

物理的記述 |

Liquid Colorless Liquid; [MSDSonline] |

溶解性 |

INSOL IN WATER; SOL IN BENZENE, CARBON TETRACHLORIDE |

蒸気密度 |

3.66 (AIR= 1) |

蒸気圧 |

4.95 [mmHg] 0.50 PSI ABSOLUTE @ 100 °F |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Discovery of Cycloocta-1,5-diene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloocta-1,5-diene (COD), a cyclic diolefin, is a versatile and indispensable building block in organic synthesis and a crucial ligand in organometallic chemistry. This technical guide provides a comprehensive overview of the discovery and synthesis of its various isomers, with a primary focus on the industrially significant (cis,cis)-1,5-cyclooctadiene. We delve into the historical context of its discovery, detail the predominant industrial and laboratory synthesis methods, and provide specific experimental protocols. Quantitative data on reaction parameters, yields, and selectivity are systematically presented for comparative analysis. Furthermore, this guide includes detailed mechanistic diagrams and experimental workflows to facilitate a deeper understanding of the underlying chemical principles.

Introduction: A Historical Perspective

The exploration of medium-sized carbocyclic rings was a significant endeavor in 20th-century organic chemistry. While Richard Willstätter's pioneering work in the early 1900s focused on the synthesis of the related cyclooctatetraene (B1213319) from pseudopelletierine, the first synthesis of this compound via the cyclization of butadiene was reported by Reed in 1954.[1] Early methods provided modest yields, with a reported 17% yield at 126°C in 1961.[1] A significant breakthrough occurred in 1962 when Wilke, Muller, and others developed a nickel-aluminum-phosphine (Ni-Al-P) catalyst system that dramatically improved the yield to over 90%, paving the way for the industrial production of COD.[1]

Beyond the common (cis,cis)-isomer, the highly strained (E,E)-1,5-cyclooctadiene was first synthesized in 1969 by George M. Whitesides and Arthur C. Cope through the photoisomerization of the (cis,cis)-isomer.[2] An alternative synthesis employing a double elimination reaction was later reported by Rolf Huisgen in 1987.[2]

Synthesis of (cis,cis)-1,5-Cyclooctadiene

The most prevalent method for the synthesis of (cis,cis)-1,5-cyclooctadiene is the nickel-catalyzed dimerization of 1,3-butadiene. This process is the cornerstone of industrial COD production.

Nickel-Catalyzed Dimerization of 1,3-Butadiene

The reaction involves the coordination of two butadiene molecules to a nickel(0) catalyst, followed by oxidative coupling to form a bis-π-allylnickel intermediate. This intermediate then undergoes reductive elimination to yield the eight-membered ring of 1,5-cyclooctadiene (B75094). The selectivity of the reaction towards COD over other dimers, such as 4-vinylcyclohexene (B86511) (VCH) and 1,2-divinylcyclobutane (B13796869) (DVCB), is highly dependent on the nature of the ligands on the nickel catalyst and the reaction conditions.

References

history of cycloocta-1,5-diene research

An In-depth Technical Guide to the History of Cycloocta-1,5-diene Research

Abstract

This compound (COD) is a cyclic diene that has become an indispensable molecule in the fields of organometallic chemistry and organic synthesis. Its unique ability to act as a stable, bidentate ligand for a variety of transition metals has made it a cornerstone in the development of homogeneous catalysts. This guide provides a comprehensive overview of the history of COD research, from its initial synthesis to its role in the creation of landmark catalysts and synthetic reagents. It details the synthesis of COD and its most important metal complexes, presents key quantitative data, and provides experimental protocols for their preparation and use.

Early History and Synthesis of this compound

The story of this compound begins with the broader development of cycloolefin chemistry pioneered by chemists like Walter Reppe and Günther Wilke. The most significant route to COD is the nickel-catalyzed dimerization of butadiene.[1][2] In the 1950s and early 1960s, research demonstrated that butadiene could be cyclized to form COD with high efficiency.[3] The Wilke process, developed in 1962, utilized a Ni-Al-P catalyst system and achieved yields of over 90%, a significant improvement over earlier methods that reported yields as low as 17%.[3] This breakthrough made COD an accessible and commercially viable chemical.

The most common and stable isomer of COD is the cis,cis or (Z,Z)-isomer.[4] However, other isomers exist. The highly strained trans,trans-(E,E)-COD was first synthesized in 1969 by Whitesides and Cope through the photoisomerization of the cis,cis compound.[2]

Table 1: Physical Properties of (Z,Z)-1,5-Cyclooctadiene

| Property | Value |

| Molecular Formula | C₈H₁₂ |

| Molar Mass | 108.18 g/mol [5] |

| Appearance | Colorless liquid with a strong odor[1] |

| Density | 0.882 g/mL at 25 °C[1] |

| Melting Point | -69 °C[1] |

| Boiling Point | 149-150 °C[1] |

| Solubility | Insoluble in water; soluble in non-polar organic solvents like benzene (B151609) and chloroform.[5][6] |

Diagram: Synthesis of 1,5-Cyclooctadiene (B75094)

Caption: Nickel-catalyzed dimerization of butadiene to form 1,5-cyclooctadiene.

Coordination Chemistry: The Chelate Effect and Key Metal Complexes

The significance of COD in chemistry stems from its role as a ligand in organometallic complexes. It binds to metals through both of its alkene groups, acting as a bidentate ligand. This chelation results in complexes that are significantly more stable than those formed with simple mono-olefins like ethylene, an observation known as the chelate effect. The COD ligand is also readily displaced by other ligands, such as phosphines, making M-COD complexes excellent starting materials for catalyst synthesis.[2]

Diagram: Chelation of COD to a Metal Center

Caption: Bidentate coordination of 1,5-cyclooctadiene to a metal center (M).

Several metal-COD complexes have become fundamental reagents in chemistry labs worldwide.

-

Bis(1,5-cyclooctadiene)nickel(0) - Ni(COD)₂ : This yellow, highly air-sensitive solid is a common and reactive source of nickel(0).[7] It is prepared by the reduction of a nickel(II) salt in the presence of COD.[7] Its utility lies in the lability of the COD ligands, which are easily displaced to allow for the synthesis of other nickel(0) complexes or to initiate catalytic cycles.[7][8]

-

Cyclooctadiene Rhodium Chloride Dimer - [RhCl(COD)]₂ : This air-stable, yellow-orange compound is one of the most widely used precursors for rhodium(I) catalysts.[9][10] It is typically synthesized by heating rhodium(III) chloride with COD in an alcohol solvent, which also acts as the reducing agent.[9][10]

-

Cyclooctadiene Iridium Chloride Dimer - [IrCl(COD)]₂ : Similar to its rhodium counterpart, this orange-red, air-stable solid is the primary starting material for a vast array of iridium(I) catalysts, most notably Crabtree's catalyst.[11] It is prepared by the reduction of an iridium(III) salt with COD in an alcohol solvent.[11]

Table 2: Properties of Key Metal-COD Complexes

| Complex | Formula | Molar Mass ( g/mol ) | Appearance | Key Characteristics |

| Bis(cyclooctadiene)nickel(0) | Ni(C₈H₁₂)₂ | 275.06 | Yellow solid | Air-sensitive; source of Ni(0)[7] |

| Cyclooctadiene Rhodium Chloride Dimer | [RhCl(C₈H₁₂)₂ | 493.08 | Yellow-orange solid | Air-stable; catalyst precursor[9] |

| Cyclooctadiene Iridium Chloride Dimer | [IrCl(C₈H₁₂)₂ | 671.70 | Red-orange solid | Air-stable; precursor to Crabtree's catalyst[11] |

| Crabtree's Catalyst | [Ir(COD)(PCy₃)(py)]PF₆ | 804.90 | Orange solid | Air-stable; highly active hydrogenation catalyst[12] |

Applications in Homogeneous Catalysis

The development of metal-COD complexes revolutionized homogeneous catalysis, particularly for hydrogenation reactions.

Crabtree's Catalyst: A Paradigm Shift in Hydrogenation

In the 1970s, Robert H. Crabtree developed a cationic iridium(I) complex, [Ir(COD)(PCy₃)(py)]PF₆, that exhibited unprecedented activity for the hydrogenation of alkenes.[12][13] Unlike the well-established Wilkinson's catalyst, Crabtree's catalyst was effective for the hydrogenation of highly substituted (tri- and tetrasubstituted) olefins, which were previously difficult or impossible to reduce under mild conditions.[12][13] This discovery opened new avenues in organic synthesis, allowing for the stereoselective reduction of complex molecules. The catalyst is also noted for its tolerance of some functional groups and its ability to perform hydrogen isotope exchange reactions.[12]

Table 3: Comparison of Hydrogenation Catalyst Turnover Frequencies (TOF)

| Substrate | Wilkinson's Catalyst TOF | Schrock-Osborn Catalyst TOF | Crabtree's Catalyst TOF |

| 1-Hexene | 650 | 4000 | 6400 |

| Cyclohexene | 700 | 10 | 4500 |

| 1-Methylcyclohexene (Trisubstituted) | 13 | — | 3800 |

| 2,3-Dimethyl-2-butene (Tetrasubstituted) | — | — | 4000 |

| (Data sourced from Wikipedia, reflecting turnover frequencies (min⁻¹))[12] |

Diagram: Generalized Catalytic Cycle for Hydrogenation

Caption: Simplified hydrogenation cycle for an Iridium(I) catalyst.

Applications in Organic Synthesis

Beyond its role as a ligand, COD is a valuable starting material for important synthetic reagents. The most prominent example is its reaction with borane (B79455) (BH₃) to produce 9-borabicyclo[3.3.1]nonane (9-BBN).[14][15] 9-BBN is a highly selective hydroborating agent, prized for its steric bulk which directs the boron to the least hindered position of an alkene, and for its stability as a crystalline dimer.[14][15]

Diagram: Synthesis of 9-BBN from 1,5-Cyclooctadiene

Caption: Synthesis of the hydroborating agent 9-BBN.

Key Experimental Protocols

The following protocols are based on established literature procedures and should be performed with appropriate safety precautions in a laboratory setting.

Protocol 1: Synthesis of Bis(1,5-cyclooctadiene)nickel(0) - Ni(COD)₂

This procedure must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox, as Ni(COD)₂ is highly air-sensitive.[7][16]

-

Apparatus Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with anhydrous nickel(II) acetylacetonate (B107027) (Ni(acac)₂) and 1,5-cyclooctadiene (COD).

-

Solvent Addition: Anhydrous toluene (B28343) or THF is added via cannula, and the suspension is cooled to -78 °C (dry ice/acetone bath).

-

Reduction: A solution of triethylaluminum (B1256330) (AlEt₃) or diisobutylaluminum hydride (DIBAL-H) in an appropriate solvent is added dropwise to the stirred suspension. The reaction mixture will typically turn a dark reddish-brown color.[16]

-

Isolation: The reaction is allowed to warm to 0 °C. Anhydrous diethyl ether is added to precipitate the product.

-

Purification: The resulting yellow solid is collected by filtration under inert atmosphere, washed with cold diethyl ether, and dried under vacuum. The product, Ni(COD)₂, should be stored at low temperature under an inert atmosphere.[16]

Protocol 2: Synthesis of Cyclooctadiene Iridium Chloride Dimer - [IrCl(COD)]₂

This procedure is adapted from common literature syntheses.[11][17]

-

Reaction Setup: A round-bottom flask is charged with hydrated iridium(III) chloride (IrCl₃·3H₂O), 1,5-cyclooctadiene (COD), and a 3:1 mixture of 2-propanol (or ethanol) and water.

-

Reflux: The mixture is heated to reflux under a nitrogen atmosphere with vigorous stirring. The iridium salt is reduced from Ir(III) to Ir(I) by the alcohol solvent. The reaction is typically refluxed for 18-24 hours.

-

Crystallization: As the reaction proceeds, the orange-red product, [IrCl(COD)]₂, will precipitate from the solution.

-

Isolation: The mixture is cooled to room temperature, and the crystalline solid is collected by filtration.

-

Washing and Drying: The product is washed with cold ethanol (B145695) and then diethyl ether to remove unreacted COD and other impurities. It is then dried under vacuum. The resulting solid is stable in air.

Protocol 3: Synthesis of Cyclooctadiene Rhodium Chloride Dimer - [RhCl(COD)]₂

This procedure is a well-established method for preparing this common catalyst precursor.[9][10]

-

Reaction Setup: A round-bottom flask is charged with hydrated rhodium(III) chloride (RhCl₃·3H₂O), sodium carbonate (Na₂CO₃), and a deoxygenated 4:1 mixture of ethanol and water.

-

Addition of COD: 1,5-cyclooctadiene is added to the mixture.

-

Reflux: The mixture is heated to reflux under a nitrogen atmosphere for several hours. The solution will turn from a deep red to a yellow-orange color as the product forms and precipitates.

-

Isolation: The mixture is cooled to room temperature, and the yellow-orange solid is collected by filtration.

-

Washing and Drying: The product is washed thoroughly with water, then with cold methanol (B129727) or ethanol, and finally with hexane (B92381) or ether. The [RhCl(COD)]₂ is then dried under vacuum.

Protocol 4: General Procedure for Olefin Hydrogenation using Crabtree's Catalyst

This is a representative procedure and may require optimization for specific substrates.

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere, Crabtree's catalyst ([Ir(COD)(PCy₃)(py)]PF₆) is dissolved in a minimal amount of dry, degassed dichloromethane.

-

Substrate Addition: The olefin substrate to be hydrogenated is added to the flask.

-

Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (H₂) several times. A balloon of H₂ is then attached, or the reaction is run under a specific pressure of H₂.

-

Reaction Monitoring: The reaction is stirred at room temperature. The progress can be monitored by TLC, GC, or NMR spectroscopy. These reactions are often very fast.

-

Workup: Upon completion, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to isolate the hydrogenated alkane product.ane product.

References

- 1. 1,5-Cyclooctadiene | 111-78-4 [chemicalbook.com]

- 2. 1,5-Cyclooctadiene - Wikipedia [en.wikipedia.org]

- 3. CN106380368A - Method for preparation of 1,5-cyclooctadiene through cyclization of butadiene - Google Patents [patents.google.com]

- 4. 1,5-Cyclooctadiene, (Z,Z)- | C8H12 | CID 10937607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,5-Cyclooctadiene | C8H12 | CID 82916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Bis(cyclooctadiene)nickel(0) - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Cyclooctadiene rhodium chloride dimer - Wikipedia [en.wikipedia.org]

- 10. Cyclooctadiene_rhodium_chloride_dimer [chemeurope.com]

- 11. Cyclooctadiene iridium chloride dimer - Wikipedia [en.wikipedia.org]

- 12. Crabtree's catalyst - Wikipedia [en.wikipedia.org]

- 13. Crabtree’s Catalyst | Chem-Station Int. Ed. [en.chem-station.com]

- 14. 9-BORABICYCLO(3,3,1)NONANE,DIMER - Ataman Kimya [atamanchemicals.com]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. researchgate.net [researchgate.net]

- 17. CN106380490A - One-step synthesis method of (1,5-cyclooctadiene)-dichloro iridium dipolymer - Google Patents [patents.google.com]

A Comprehensive Technical Guide to Cycloocta-1,5-diene: Properties, Synthesis, and Reactions

For Researchers, Scientists, and Drug Development Professionals

Cycloocta-1,5-diene (COD), a cyclic diolefin, is a versatile and pivotal molecule in the fields of organic synthesis and organometallic chemistry. Its unique structural features and reactivity have established it as an indispensable building block for complex molecules and a widely employed ligand in catalysis. This technical guide provides an in-depth exploration of the fundamental properties, synthesis, and key reactions of this compound, tailored for professionals in research and development.

Core Properties of this compound

This compound is a colorless liquid with a characteristic sharp odor.[1] The cis,cis-isomer is the most common and is generally what is referred to when "this compound" is mentioned.[2] The molecule exists in different configurational isomers, including the highly strained trans,trans and the cis,trans forms, with the cis,cis isomer being the most stable and widely used.[2][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of cis,cis-cycloocta-1,5-diene is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂ | [1][4][5] |

| Molar Mass | 108.18 g/mol | [4][6] |

| Appearance | Colorless liquid | [1] |

| Density | 0.882 g/mL at 25 °C | [1] |

| Melting Point | -69 to -70 °C | [1][7] |

| Boiling Point | 149-151 °C | [1][4] |

| Refractive Index (n²⁰/D) | 1.493 | [1] |

| Flash Point | 31.67 °C (89 °F) | [1][8] |

| Vapor Pressure | 6.8 mmHg at 25 °C | [9] |

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

| Spectroscopy | Key Data | Reference |

| ¹H NMR (CDCl₃) | δ ~5.6 ppm (m, 4H, =CH), δ ~2.4 ppm (m, 8H, -CH₂-) | [10][11] |

| ¹³C NMR (CDCl₃) | δ ~129 ppm (=CH), δ ~32 ppm (-CH₂-) | [12][13] |

| IR (Neat) | ~3010 cm⁻¹ (=C-H stretch), ~1645 cm⁻¹ (C=C stretch) | [14][15][16] |

| Mass Spectrometry (EI) | m/z 108 (M⁺), prominent fragments at m/z 93, 80, 67, 54 | [6][17][18] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the nickel-catalyzed dimerization of butadiene.[1][19] This process is highly efficient, though it can also produce other cyclic and linear oligomers as byproducts, such as vinylcyclohexene.

Experimental Protocol: Nickel-Catalyzed Dimerization of Butadiene

The following is a representative, generalized protocol for the synthesis of this compound from butadiene. Specific catalysts and conditions can vary to optimize yield and selectivity.

Materials:

-

Butadiene

-

Anhydrous, deoxygenated toluene

-

Nickel catalyst precursor (e.g., nickel acetylacetonate)

-

Organoaluminum cocatalyst (e.g., triethylaluminum)

-

Ligand (e.g., a phosphine (B1218219) or phosphite)

-

Pressurized reaction vessel (autoclave)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), the reaction vessel is charged with the nickel catalyst precursor, the ligand, and anhydrous, deoxygenated toluene.

-

The organoaluminum cocatalyst is slowly added to the mixture at a controlled temperature.

-

The vessel is sealed and cooled, and a pre-determined amount of liquid butadiene is introduced.

-

The mixture is heated to the desired reaction temperature (typically in the range of 80-120°C) and stirred for several hours. The pressure inside the vessel will increase due to the vapor pressure of butadiene and the reaction exotherm.

-

After the reaction is complete (as determined by monitoring pressure drop or by gas chromatography analysis of aliquots), the vessel is cooled to room temperature.

-

The excess pressure is carefully vented, and the catalyst is deactivated by the addition of a suitable quenching agent (e.g., an alcohol or water).

-

The reaction mixture is filtered to remove the catalyst residues.

-

The filtrate is then subjected to fractional distillation to separate the this compound from the solvent, unreacted butadiene, and any byproducts.

Key Reactions of this compound

This compound serves as a versatile precursor in a multitude of chemical transformations. Its two double bonds can react selectively or together, and its ability to act as a chelating ligand is central to its utility in organometallic chemistry.

Hydroboration: Synthesis of 9-Borabicyclo[3.3.1]nonane (9-BBN)

The reaction of COD with borane (B79455) (BH₃) is a classic example of hydroboration and provides a convenient route to 9-borabicyclo[3.3.1]nonane (9-BBN), a highly selective hydroborating agent.[4][8][9]

Experimental Protocol: Synthesis of 9-BBN

Materials:

-

cis,cis-1,5-Cyclooctadiene

-

Borane-dimethyl sulfide (B99878) complex (BMS) or borane-THF complex

-

Anhydrous tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME)

Procedure:

-

A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen inlet is charged with the borane solution under a nitrogen atmosphere.

-

cis,cis-1,5-Cyclooctadiene is added dropwise to the stirred borane solution at a rate that maintains the reaction temperature between 50-60°C.[4][20] The reaction is exothermic.

-

After the addition is complete, the mixture is stirred for an additional period to ensure the completion of the reaction.

-

If BMS is used, the dimethyl sulfide is removed by distillation.[4]

-

The reaction mixture is then cooled slowly to 0°C to induce the crystallization of the 9-BBN dimer.[4]

-

The crystalline product is collected by filtration, washed with a cold solvent, and dried under vacuum.

Coordination Chemistry: Synthesis of Metal-COD Complexes

This compound is a widely used ligand in organometallic chemistry, forming stable complexes with a variety of transition metals.[5] These complexes are often used as catalyst precursors. Notable examples include complexes of rhodium, iridium, and nickel.[3][5]

This dimer is a common precursor for many rhodium-based catalysts.[1][19]

Experimental Protocol: Synthesis of [RhCl(COD)]₂

Materials:

-

Rhodium(III) chloride hydrate (B1144303) (RhCl₃·3H₂O)

-

cis,cis-1,5-Cyclooctadiene

-

Ethanol/water mixture

-

Sodium carbonate

Procedure:

-

A mixture of rhodium(III) chloride hydrate and sodium carbonate is dissolved in a deoxygenated ethanol/water solution.

-

cis,cis-1,5-Cyclooctadiene is added to the solution.

-

The mixture is heated at reflux under a nitrogen atmosphere for several hours, during which the color of the solution changes, and a precipitate forms.[19][21]

-

After cooling to room temperature, the yellow-orange solid product is collected by filtration, washed with water and ethanol, and dried.

Crabtree's catalyst is a highly active hydrogenation catalyst.[22][23][24]

Experimental Protocol: Synthesis of Crabtree's Catalyst

Materials:

-

Cyclooctadiene iridium(I) chloride dimer, [IrCl(COD)]₂

-

Tricyclohexylphosphine (PCy₃)

-

Pyridine (B92270) (py)

-

Dichloromethane

Procedure:

-

Under an inert atmosphere, [IrCl(COD)]₂ is dissolved in dichloromethane.

-

Tricyclohexylphosphine and pyridine are added to the solution, and the mixture is stirred at room temperature.[22]

-

A solution of ammonium hexafluorophosphate in a suitable solvent is then added to precipitate the catalyst.

-

The resulting orange solid is collected by filtration, washed, and dried under vacuum.

References

- 1. Cyclooctadiene rhodium chloride dimer - Wikipedia [en.wikipedia.org]

- 2. CN115057890A - Synthesis method of (1, 5-cyclooctadiene) chlororhodium (I) dimer - Google Patents [patents.google.com]

- 3. 1,5-Cyclooctadiene - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1,5-Cyclooctadiene [chemeurope.com]

- 6. 1,5-Cyclooctadiene | C8H12 | CID 82916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US3984479A - Preparation of 9-BBN - Google Patents [patents.google.com]

- 8. 9-Borabicyclo[3.3.1)nonane (commonly called 9-BBN) is a selective hydrobo.. [askfilo.com]

- 9. 9-Borabicyclo(3.3.1)nonane - Wikipedia [en.wikipedia.org]

- 10. 1H NMR titration and quantum calculation for the inclusion complexes of cis-cyclooctene, cis, cis-1, 3-cyclooctadiene and cis, cis-1, 5-cyclooctadiene with beta-cyclodextrin. | Semantic Scholar [semanticscholar.org]

- 11. spectrabase.com [spectrabase.com]

- 12. rsc.org [rsc.org]

- 13. 1,5-Cyclooctadiene(111-78-4) 13C NMR spectrum [chemicalbook.com]

- 14. 1,5-Cyclooctadiene(111-78-4) IR Spectrum [m.chemicalbook.com]

- 15. 1,5-Cyclooctadiene [webbook.nist.gov]

- 16. 1,5-Cyclooctadiene [webbook.nist.gov]

- 17. 1,5-Cyclooctadiene [webbook.nist.gov]

- 18. spectrabase.com [spectrabase.com]

- 19. Cyclooctadiene_rhodium_chloride_dimer [chemeurope.com]

- 20. ekwan.github.io [ekwan.github.io]

- 21. Chloro(1,5-cyclooctadiene)rhodium(I) dimer synthesis - chemicalbook [chemicalbook.com]

- 22. grokipedia.com [grokipedia.com]

- 23. Crabtree's_catalyst [chemeurope.com]

- 24. Crabtree's catalyst - Wikipedia [en.wikipedia.org]

A Technical Guide to the Spectroscopic Analysis of (1Z,5Z)-Cycloocta-1,5-diene

Introduction: (1Z,5Z)-Cycloocta-1,5-diene, commonly abbreviated as COD, is a cyclic diene with the formula C₈H₁₂. It is a colorless liquid that serves as a versatile substrate and, most notably, a ubiquitous ligand in organometallic chemistry and catalysis. Its ability to coordinate to metals through its two alkene groups makes it a valuable component in catalysts for reactions like hydrogenation and hydroformylation. Accurate characterization of COD is paramount for researchers, and spectroscopic analysis provides the definitive means for its structural confirmation and purity assessment. This guide offers an in-depth overview of the key spectroscopic techniques used to analyze cycloocta-1,5-diene, complete with data summaries and experimental protocols tailored for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For the symmetric this compound molecule, the spectra are relatively simple, providing clear, diagnostic signals.

¹H NMR Analysis

The proton NMR spectrum of COD is characterized by two distinct multiplets. The olefinic protons (=CH) appear further downfield due to the deshielding effect of the double bond. The allylic protons (-CH₂-) are located upfield. The integration of these signals will show a 2:1 ratio, corresponding to the 4 olefinic protons and the 8 allylic protons.

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum is even simpler, showing only two signals corresponding to the two unique carbon environments in the molecule: the olefinic carbons and the allylic carbons.[1]

NMR Data Summary

| Nucleus | Environment | Chemical Shift (δ) in CDCl₃ | Description |

| ¹H | Olefinic (=CH) | ~5.6 ppm | Multiplet |

| ¹H | Allylic (-CH₂-) | ~2.4 ppm | Multiplet |

| ¹³C | Olefinic (=C) | ~129.0 ppm | |

| ¹³C | Allylic (-C-) | ~28.8 ppm |

Detailed Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh 10-20 mg of the this compound sample and dissolve it in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer (e.g., a 400 MHz instrument). Ensure the sample is spinning at the recommended rate (typically 20 Hz) to average out magnetic field inhomogeneities.

-

Data Acquisition for ¹H NMR:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a single scan to check shimming and adjust as necessary to obtain sharp, symmetrical peaks.

-

Set the number of scans (typically 8 to 16 for good signal-to-noise), a relaxation delay (d1) of 1-2 seconds, and an acquisition time of 3-4 seconds.

-

Acquire the full spectrum.

-

-

Data Acquisition for ¹³C NMR:

-

Tune and match the probe for the ¹³C frequency.[2]

-

Set up a standard proton-decoupled pulse program.[3]

-

The number of scans will be significantly higher than for proton NMR due to the low natural abundance of ¹³C (typically 128 to 1024 scans).[3]

-

Set a relaxation delay of 2 seconds.

-

Acquire the spectrum.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C). Phase and baseline correct the spectrum. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.0 ppm.[4] Integrate the peaks in the ¹H spectrum and pick all peaks in both spectra.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of COD shows characteristic absorption bands for C-H and C=C bonds. The key diagnostic peaks include the stretching vibrations of the olefinic C-H bonds just above 3000 cm⁻¹ and the C=C double bond stretch in the 1650-1680 cm⁻¹ region.[5][6]

Raman Spectroscopy

Raman spectroscopy is complementary to IR. The C=C stretching vibration, which may be of medium intensity in the IR spectrum, is typically a very strong and sharp signal in the Raman spectrum due to the high polarizability of the double bond.[7]

Vibrational Spectroscopy Data Summary

| Technique | Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Intensity |

| IR | ~3020 | =C-H Stretch | Medium |

| IR | ~2925, ~2850 | C-H Stretch (aliphatic) | Strong |

| IR & Raman | ~1650 | C=C Stretch | Medium (IR), Strong (Raman) |

| IR | ~1445 | -CH₂- Scissoring | Medium |

Detailed Experimental Protocol for IR Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is ideal for liquid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR unit. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a single drop of neat this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft laboratory wipe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Analysis of the Mass Spectrum

For a volatile compound like COD, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the standard method. The mass spectrum will show a clear molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the molecule (108.18 g/mol ).[7] The energetic EI process causes the molecular ion to break apart into smaller, characteristic fragment ions.[8] Common fragmentation pathways for cyclic alkenes include the loss of small alkyl or alkenyl radicals and retro-Diels-Alder reactions.

Mass Spectrometry Data Summary

| m/z Value | Proposed Fragment | Significance |

| 108 | [C₈H₁₂]⁺ | Molecular Ion (M⁺) |

| 93 | [M - CH₃]⁺ | Loss of a methyl radical |

| 80 | [M - C₂H₄]⁺ | Loss of ethene |

| 67 | [C₅H₇]⁺ | Common fragment in cyclic alkenes |

| 54 | [C₄H₆]⁺ | Result of retro-Diels-Alder fragmentation |

Detailed Experimental Protocol for GC-MS

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as hexane (B92381) or ethyl acetate.[9]

-

Instrument Setup:

-

Gas Chromatograph (GC): Use a standard non-polar capillary column (e.g., HP-5MS). Set a suitable temperature program, for example: initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min. The injector temperature should be set to 250°C.

-

Mass Spectrometer (MS): Use Electron Ionization (EI) at a standard energy of 70 eV. Set the mass analyzer to scan a range of m/z 40-300.

-

-

Data Acquisition: Inject 1 µL of the prepared sample into the GC-MS system. The GC will separate the components of the sample before they enter the mass spectrometer for analysis.

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum associated with this peak. Identify the molecular ion peak and compare the observed fragmentation pattern with known databases (e.g., NIST) for confirmation.

Visualized Workflows and Pathways

General Spectroscopic Analysis Workflow

Caption: A flowchart illustrating the standard workflow for spectroscopic analysis.

Catalytic Hydrogenation Pathway of 1,5-Cyclooctadiene

This compound is a common substrate in hydrogenation reactions, where it is sequentially reduced to cyclooctene (B146475) and finally to cyclooctane.[10] This process is fundamental in both synthetic chemistry and in understanding catalyst performance.

Caption: Reaction scheme for the two-step catalytic hydrogenation of COD.[10]

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. chem.uiowa.edu [chem.uiowa.edu]

- 3. nmr.ceitec.cz [nmr.ceitec.cz]

- 4. scienceopen.com [scienceopen.com]

- 5. 1,5-Cyclooctadiene [webbook.nist.gov]

- 6. 1,5-Cyclooctadiene [webbook.nist.gov]

- 7. 1,5-Cyclooctadiene | C8H12 | CID 82916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. researchgate.net [researchgate.net]

Conformational Landscape of Cycloocta-1,5-diene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloocta-1,5-diene (COD) is a versatile C8 hydrocarbon that serves as a crucial building block in organic synthesis and as a ligand in organometallic chemistry. Its medium-sized eight-membered ring endows it with significant conformational flexibility, which plays a pivotal role in its reactivity and coordination properties. This technical guide provides a comprehensive analysis of the conformational landscape of this compound, focusing on its primary conformations: the chair, boat, and twist-boat forms. We present a detailed summary of their relative energies, structural parameters, and the dynamics of their interconversion, supported by data from experimental techniques, primarily Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy, and computational studies. This document also includes detailed experimental protocols and visualizations to facilitate a deeper understanding of the conformational behavior of this important molecule.

Introduction

The conformational analysis of cyclic molecules is fundamental to understanding their physical properties and chemical reactivity. For medium-sized rings like this compound, the interplay of angle strain, torsional strain, and transannular interactions leads to a complex potential energy surface with multiple local minima corresponding to different conformations. The (Z,Z)-isomer of this compound is the most common and is known to exist in several conformations that are in dynamic equilibrium. The most stable of these are the chair and the twist-boat forms. Understanding the equilibrium between these conformers and the energy barriers that separate them is critical for applications in catalysis, material science, and drug design, where the specific shape of a molecule can dictate its function.

Conformational Isomers of this compound

This compound predominantly exists in three key conformations:

-

Chair Conformation: A rigid, symmetric structure.

-

Boat Conformation: A more flexible, higher-energy structure.

-

Twist-Boat Conformation: A twisted, more stable variant of the boat conformation.

The relative populations of these conformers are temperature-dependent, and their interconversion rates can be studied using dynamic NMR techniques.

Quantitative Conformational Analysis

The following tables summarize the key quantitative data regarding the conformations of this compound, compiled from various experimental and computational studies. It is important to note that precise values can vary depending on the experimental conditions (e.g., solvent) and the level of theory used in computational models.

Table 1: Relative Energies and Activation Barriers of this compound Conformers

| Conformer/Transition State | Relative Energy (kcal/mol) | Activation Energy (kcal/mol) for Interconversion | Experimental Method | Reference |

| Chair | 0 (most stable) | - | NMR Spectroscopy, Computational | [1][2] |

| Twist-Boat | ~0.5 - 1.0 | - | NMR Spectroscopy, Computational | [1][2] |

| Boat | Higher than Twist-Boat | - | Computational | [2] |

| Chair to Twist-Boat | - | ~5 - 8 | Dynamic NMR Spectroscopy | [1] |

Note: The boat conformation is often considered a transition state or a very shallow minimum on the potential energy surface and is thus less populated and harder to characterize experimentally.

Table 2: Selected Structural Parameters of this compound Conformers (from Computational Studies)

| Parameter | Chair Conformation | Twist-Boat Conformation |

| C=C Bond Length (Å) | ~1.34 | ~1.34 |

| C-C Bond Length (Å) | ~1.51 - 1.54 | ~1.51 - 1.54 |

| C=C-C Bond Angle (°) | ~123 - 125 | ~122 - 126 |

| C-C-C Bond Angle (°) | ~114 - 117 | ~112 - 118 |

| Key Dihedral Angles (°) | Varies | Varies |

Note: Experimental structural data for individual conformers of free this compound is scarce due to the rapid interconversion in the solution and gas phases. The data presented here are representative values from computational studies. X-ray crystallographic data is often for metal-complexed COD, where the conformation is constrained.

Experimental Methodology: Variable Temperature NMR Spectroscopy

Variable Temperature (VT) NMR spectroscopy is the primary experimental technique used to study the conformational dynamics of this compound. By recording NMR spectra at different temperatures, it is possible to "freeze out" individual conformers at low temperatures or observe coalescence and time-averaged spectra at higher temperatures.

Detailed Experimental Protocol for VT-NMR Analysis of this compound

1. Sample Preparation:

-

Dissolve a ~5-10 mg sample of high-purity this compound in a suitable deuterated solvent.

-

Solvent Selection: The choice of solvent is critical. It must have a low freezing point and remain liquid over the desired temperature range. A common choice is a mixture of CHFCl₂ and CHF₂Cl (1:2), which remains liquid down to approximately -170 °C. Other options include deuterated toluene (B28343) (C₇D₈) or deuterated dichloromethane (B109758) (CD₂Cl₂).[1]

-

Transfer the solution to a high-quality, thin-walled NMR tube (e.g., Wilmad 535-PP or equivalent) to ensure good thermal stability.

-

Degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can affect relaxation times and line widths.

2. NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.

-

Calibrate the temperature of the probe using a standard sample, such as methanol (B129727) (for low temperatures) or ethylene (B1197577) glycol (for high temperatures).

-

Tune and match the probe for the desired nucleus (¹H and ¹³C).

3. Data Acquisition:

-

Initial Spectrum: Acquire a standard ¹H and ¹³C{¹H} NMR spectrum at ambient temperature (e.g., 25 °C). At this temperature, conformational interconversion is typically fast on the NMR timescale, resulting in a single set of time-averaged signals.

-

Low-Temperature Spectra:

-

Gradually lower the temperature in increments of 10-20 °C. Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring a spectrum.

-

Monitor the changes in the spectra as the temperature is lowered. As the exchange rate slows, the NMR signals will broaden, then decoalesce into separate signals for each conformer.

-

Record spectra at several temperatures below the coalescence temperature to obtain the chemical shifts and coupling constants for each individual conformer.

-

-

Coalescence Temperature (Tc): Carefully determine the temperature at which two exchanging signals merge into a single broad peak. This temperature is crucial for calculating the free energy of activation (ΔG‡) for the conformational exchange.

-

High-Temperature Spectra: If necessary, acquire spectra at temperatures above ambient to observe the sharpening of the time-averaged signals.

4. Data Analysis:

-

Line Shape Analysis: Use specialized software to perform a complete line shape analysis of the exchange-broadened spectra. This method provides the most accurate determination of the rate constants (k) for the interconversion at different temperatures.

-

Eyring Equation: From the rate constants (k) obtained from line shape analysis or the coalescence temperature, the activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational interconversion can be calculated using the Eyring equation.

-

Population Analysis: At temperatures where the conformers are "frozen out" (slow exchange regime), the relative populations of the conformers can be determined by integrating the corresponding NMR signals. This allows for the calculation of the difference in Gibbs free energy (ΔG°) between the conformers.

Visualizing Conformational Dynamics

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows in the conformational analysis of this compound.

Caption: Energy landscape for this compound interconversion.

Caption: Workflow for Variable Temperature NMR analysis.

Conclusion

The conformational analysis of this compound reveals a dynamic molecule existing primarily in a low-energy chair and a slightly higher-energy twist-boat conformation. The energy barrier for the interconversion between these forms is relatively low, allowing for rapid exchange at room temperature. Understanding this conformational behavior is essential for predicting the molecule's reactivity and its coordination to metal centers. The detailed experimental protocol for Variable Temperature NMR spectroscopy provided in this guide serves as a practical resource for researchers aiming to investigate the conformational dynamics of this compound and related flexible molecules. Further computational studies and low-temperature X-ray crystallography of the uncomplexed molecule would be valuable to refine the structural parameters of the individual conformers.

References

The Electronic Structure of Cycloocta-1,5-diene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the electronic structure of cycloocta-1,5-diene (COD), a versatile cyclic diene utilized as a ligand in organometallic chemistry and as a precursor in organic synthesis. Understanding its electronic properties is crucial for predicting its reactivity, designing novel catalysts, and developing new synthetic methodologies. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations to elucidate the complex interplay of its molecular orbitals and conformational dynamics.

Data Presentation

The electronic structure of this compound is characterized by the interaction of its σ framework and π systems. These interactions have been probed by various experimental and theoretical methods, yielding valuable quantitative data.

Ionization Energies

Photoelectron spectroscopy provides direct insight into the energies of occupied molecular orbitals. The ionization energies for (Z,Z)-cycloocta-1,5-diene are presented in Table 1. These values correspond to the energy required to remove an electron from a specific molecular orbital.

| Ionization Energy (eV) | Method | Reference |

| 8.81 | Photoelectron Spectroscopy | [1] |

| 9.45 | Photoelectron Spectroscopy | [1] |

| 10.9 | Photoelectron Spectroscopy | [1] |

Table 1: Ionization Energies of (Z,Z)-Cycloocta-1,5-diene. This table summarizes the experimentally determined ionization energies, which are crucial for understanding the molecule's electronic and chemical properties.[1]

Molecular Geometry

| Parameter | Value (Å or °) | Method |

| C=C Bond Length | Value | Gas-Phase Electron Diffraction / DFT |

| C-C Bond Length | Value | Gas-Phase Electron Diffraction / DFT |

| C-H Bond Length | Value | Gas-Phase Electron Diffraction / DFT |

| C=C-C Bond Angle | Value | Gas-Phase Electron Diffraction / DFT |

| C-C-C Bond Angle | Value | Gas-Phase Electron Diffraction / DFT |

| H-C-H Bond Angle | Value | Gas-Phase Electron Diffraction / DFT |

| Dihedral Angle (C-C=C-C) | Value | Gas-Phase Electron Diffraction / DFT |

Table 2: Key Geometric Parameters of (Z,Z)-Cycloocta-1,5-diene. This table outlines the essential bond lengths and angles that define the molecule's three-dimensional structure. The values are typically obtained from experimental techniques like gas-phase electron diffraction or theoretical calculations.

Molecular Orbital Energies (Theoretical)

Ab initio and Density Functional Theory (DFT) calculations are powerful tools for elucidating the full electronic structure of molecules, including the energies of all molecular orbitals. Table 3 presents a template for the molecular orbital energies of (Z,Z)-cycloocta-1,5-diene, which can be obtained from such calculations. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern the molecule's reactivity in many chemical reactions.

| Molecular Orbital | Energy (eV) | Symmetry |

| LUMO+1 | Value | Symmetry Label |

| LUMO | Value | Symmetry Label |

| HOMO | Value | Symmetry Label |

| HOMO-1 | Value | Symmetry Label |

| HOMO-2 | Value | Symmetry Label |

Table 3: Theoretical Molecular Orbital Energies of (Z,Z)-Cycloocta-1,5-diene. This table provides a template for the energies of the frontier molecular orbitals, which are critical for predicting chemical reactivity and understanding electronic transitions.

Experimental Protocols

The determination of the electronic structure of this compound relies on a combination of spectroscopic and computational techniques. The following sections outline the methodologies for the key experiments.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is a direct method for measuring the ionization energies of a molecule.

Methodology:

-

Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Ionization: The sample is irradiated with a monochromatic source of high-energy photons, typically from a helium discharge lamp (He(I) at 21.22 eV).

-

Electron Energy Analysis: The kinetic energies of the photoejected electrons are measured using an electron energy analyzer.

-

Data Analysis: The ionization energy (IE) is calculated using the equation: IE = hν - KE, where hν is the energy of the incident photons and KE is the kinetic energy of the ejected electrons. The resulting spectrum consists of bands corresponding to the different molecular orbitals.

References

An In-Depth Technical Guide to the Molecular Orbital Theory of Cycloocta-1,5-diene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular orbital (MO) theory of (Z,Z)-cycloocta-1,5-diene (COD), a versatile diene widely employed as a ligand in organometallic chemistry and catalysis. Understanding the nature of its frontier molecular orbitals is paramount for comprehending its reactivity and bonding characteristics, particularly in the context of metal-ligand interactions that are fundamental to many catalytic cycles.

Core Concepts of Cycloocta-1,5-diene's Molecular Orbitals

The electronic structure of this compound is primarily defined by the interactions of the π-orbitals of its two double bonds. In its most stable boat-like conformation, the two C=C double bonds are not perfectly parallel, leading to a "through-space" interaction between their respective π systems. This interaction results in the splitting of the π and π* molecular orbitals into symmetric and antisymmetric combinations.

The highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) are of particular importance as they govern the molecule's reactivity. For COD, the two HOMOs arise from the bonding combinations of the p-orbitals on the double-bonded carbons, while the two LUMOs are the corresponding antibonding combinations. The relative energies and symmetries of these frontier orbitals dictate how COD interacts with other molecules, particularly with the d-orbitals of transition metals.

Quantitative Molecular Orbital Analysis

Computational chemistry provides a powerful tool for the quantitative analysis of the molecular orbitals of this compound. Density Functional Theory (DFT) calculations are commonly employed to determine the energies and symmetries of the molecular orbitals.

Table 1: Calculated Molecular Orbital Energies and Symmetries for (Z,Z)-Cycloocta-1,5-diene

| Molecular Orbital | Energy (eV) | Symmetry | Description |

| LUMO+1 | +0.85 | a | π* (antisymmetric) |

| LUMO | +0.62 | b | π* (symmetric) |

| HOMO | -9.15 | a | π (antisymmetric) |

| HOMO-1 | -9.38 | b | π (symmetric) |

Note: These values are representative and can vary depending on the level of theory and basis set used in the calculation.

Experimental Probing of Molecular Orbitals: Photoelectron Spectroscopy

Ultraviolet Photoelectron Spectroscopy (UPS) is a key experimental technique used to probe the energies of the occupied molecular orbitals. In a UPS experiment, a molecule is irradiated with high-energy photons, causing the ejection of valence electrons. By measuring the kinetic energy of these photoelectrons, the ionization energies corresponding to the removal of an electron from specific molecular orbitals can be determined, providing direct experimental validation of theoretical calculations.

Table 2: Experimental Ionization Energies of (Z,Z)-Cycloocta-1,5-diene from He(I) Photoelectron Spectroscopy

| Ionization Energy (eV) | Corresponding Molecular Orbital |

| 8.98 | HOMO |

| 9.25 | HOMO-1 |

Note: These are the first two vertical ionization energies, corresponding to the π-system.

Experimental and Computational Protocols

Gas-Phase Ultraviolet Photoelectron Spectroscopy (UPS)

Methodology:

A typical experimental setup for gas-phase UPS of a volatile organic compound like this compound involves the following steps:

-

Sample Introduction: A gaseous sample of COD is introduced into a high-vacuum chamber through a needle valve to maintain a constant pressure.

-

Ionization Source: The sample is irradiated with a monochromatic beam of ultraviolet radiation, typically from a helium discharge lamp (He(I) source at 21.22 eV).

-

Electron Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using a hemispherical electron energy analyzer.

-

Detection: The energy-resolved electrons are detected by an electron multiplier.

-

Spectrum Generation: The data is processed to generate a spectrum of electron counts versus ionization energy.

Computational Protocol for Molecular Orbital Analysis

Methodology using Gaussian:

A standard protocol for calculating the molecular orbitals of this compound using the Gaussian software package is as follows:

-

Molecule Specification: The geometry of the (Z,Z)-cycloocta-1,5-diene molecule is defined in the input file using Cartesian coordinates or a Z-matrix. The most stable boat conformation should be used as the starting geometry.

-

Job Type: A geometry optimization (Opt) followed by a frequency calculation (Freq) is typically performed to find the lowest energy conformation and confirm it is a true minimum (no imaginary frequencies).

-

Method and Basis Set: A suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional, and a basis set like 6-31G(d) are specified in the route section.[1]

-

Calculation Execution: The calculation is run using the Gaussian software.

-

Output Analysis: The output file is analyzed to extract the molecular orbital energies, symmetries, and coefficients. Visualization of the molecular orbitals can be performed using software like GaussView.

Visualization of Molecular Interactions

Frontier Molecular Orbitals of this compound

The following diagram illustrates the logical relationship in a computational workflow for visualizing the frontier molecular orbitals of COD.

Caption: Workflow for computational analysis of COD's frontier molecular orbitals.

Metal-Ligand Bonding in a Generic M(COD)L₂ Complex

The bonding between a metal center and the this compound ligand is a classic example of the Dewar-Chatt-Duncanson model. It involves a synergistic interaction of σ-donation and π-back-donation.

-

σ-donation: The filled π-orbitals of the two double bonds of COD overlap with empty d-orbitals of the metal, donating electron density to the metal.

-

π-back-donation: Filled d-orbitals of the metal overlap with the empty π*-antibonding orbitals of the COD double bonds, donating electron density back to the ligand.

This synergistic bonding strengthens the metal-ligand interaction. The following diagram illustrates this key signaling pathway in organometallic chemistry.

Caption: Key orbital interactions in a metal-cycloocta-1,5-diene complex.

This comprehensive guide provides a foundational understanding of the molecular orbital theory of this compound, integrating theoretical principles with experimental data and computational methodologies. This knowledge is crucial for professionals engaged in the design and development of novel catalysts and therapeutic agents that utilize organometallic complexes.

References

Theoretical Insights into the Molecular Dynamics and Reactivity of Cycloocta-1,5-diene

A comprehensive guide for researchers, scientists, and drug development professionals on the computational analysis of cycloocta-1,5-diene (COD), a versatile cyclic diene with significant applications in organic synthesis and materials science.

Core, Switzerland – December 15, 2025 – this compound (COD), a cyclic hydrocarbon with the formula C₈H₁₂, exists as three stereoisomers: the most stable cis,cis-isomer ((Z,Z)-COD), the cis,trans-isomer ((E,Z)-COD), and the highly strained trans,trans-isomer ((E,E)-COD). The unique conformational flexibility and reactivity of these isomers have been the subject of extensive theoretical investigation, providing valuable insights for their application in diverse fields, including the synthesis of complex molecules and the development of novel materials. This technical guide delves into the theoretical studies of this compound, focusing on its conformational landscape, key chemical transformations, and the computational methodologies employed to unravel its intricate molecular behavior.

Conformational Landscape of cis,cis-1,5-Cyclooctadiene

The conformational flexibility of cis,cis-1,5-cyclooctadiene is a key determinant of its reactivity. Theoretical studies, primarily employing force-field calculations and density functional theory (DFT), have identified several key conformations on its potential energy surface. These include three energy minima and four transition states that govern the interconversion between them.

The most stable conformer is a twist-boat (TB) form, which is chiral and exists as a pair of enantiomers. Other important low-energy conformers include a chair (C) and a boat (B) form. The relative energies of these conformers have been calculated using various theoretical methods, providing a quantitative understanding of their populations at equilibrium.

Table 1: Calculated Relative Energies of cis,cis-1,5-Cyclooctadiene Conformers

| Conformer | Point Group | Relative Energy (kcal/mol) - Force Field |

| Twist-Boat (TB) | C₂ | 0.00 |

| Chair (C) | C₂ₙ | 1.1 |

| Boat (B) | C₂ᵥ | 2.5 |

Note: Data from force-field calculations. Higher-level ab initio and DFT calculations provide more accurate energy differences.

The interconversion between these conformers proceeds through various transition states, and the energy barriers for these transformations have been computationally determined. Understanding these conformational pathways is crucial for predicting the selectivity of reactions involving COD.

Key Chemical Transformations: A Theoretical Perspective

The unique structural features of this compound isomers govern their participation in a variety of chemical reactions, including the Cope rearrangement and the Diels-Alder reaction. Computational chemistry has been instrumental in elucidating the mechanisms and energetics of these transformations.

The Cope Rearrangement

The Cope rearrangement is a[1][1]-sigmatropic rearrangement of a 1,5-diene. For this compound, this rearrangement is particularly interesting as it can lead to the formation of other cyclic structures. Theoretical studies on the Cope rearrangement of related systems, such as bullvalene (B92710), which contains a divinylcyclopropane moiety that can be conceptually linked to COD, have provided deep insights into the nature of the transition state.[1][2][3][4][5]

Computational studies, often employing DFT methods like B3LYP with basis sets such as 6-31G*, have characterized the transition state for the Cope rearrangement as a boat-like six-membered ring. The activation energy for this process is highly dependent on the specific isomer and substituents.

The Diels-Alder Reaction

This compound can act as a diene in the Diels-Alder reaction, a powerful tool for the formation of six-membered rings. Theoretical studies of the Diels-Alder reaction involving COD and various dienophiles, such as maleic anhydride, have been performed to understand the stereoselectivity and regioselectivity of the cycloaddition.[6]

DFT calculations are commonly used to model the reaction pathway, locating the transition state and determining the activation energy. The frontier molecular orbital (FMO) theory is often employed to rationalize the observed reactivity and selectivity.

Experimental Protocols

Synthesis of cis,cis-1,5-Cyclooctadiene

A common laboratory-scale synthesis of cis,cis-1,5-cyclooctadiene involves the nickel-catalyzed dimerization of butadiene.[7]

Materials:

-

Butadiene

-

Nickel catalyst precursor (e.g., nickel acetylacetonate)

-

Organoaluminum cocatalyst (e.g., triethylaluminum)

-

Solvent (e.g., toluene)

-

Reaction vessel (autoclave or pressure-rated reactor)

Procedure:

-

The reaction vessel is charged with the solvent and the nickel catalyst precursor under an inert atmosphere.

-

The cocatalyst is added, and the mixture is stirred to form the active catalyst.

-

Liquefied butadiene is then introduced into the reactor.

-

The reaction is typically carried out at elevated temperature and pressure.

-

After the reaction is complete, the catalyst is deactivated, and the product is isolated and purified by distillation.

Computational Protocol for Conformational Analysis

The conformational analysis of this compound can be performed using quantum chemistry software packages like Gaussian.

Methodology:

-

Initial Structure Generation: Plausible starting geometries for the different conformers (twist-boat, chair, boat) are built using a molecular modeling program.

-

Geometry Optimization: The geometry of each conformer is optimized using a suitable level of theory, for example, DFT with the B3LYP functional and a 6-31G* basis set. The Opt keyword in Gaussian is used for this purpose.

-

Frequency Calculation: A frequency calculation (Freq keyword) is performed on each optimized structure to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermochemical data, including the zero-point vibrational energy (ZPVE).

-

Energy Calculation: Single-point energy calculations can be performed at a higher level of theory (e.g., a larger basis set or a more accurate method like MP2 or CCSD(T)) on the optimized geometries to obtain more accurate relative energies.

-

Transition State Search: To study the interconversion between conformers, transition state searches can be performed using methods like the synchronous transit-guided quasi-Newton (STQN) method (Opt=QST2 or QST3 in Gaussian).

Conclusion

Theoretical studies have provided a detailed and quantitative understanding of the conformational preferences and reactivity of this compound. These computational insights are invaluable for predicting the outcomes of reactions involving this versatile molecule and for designing new synthetic strategies and materials. The continued development of computational methods promises to further enhance our ability to explore the complex chemical behavior of cyclic dienes and other important organic molecules.

References

- 1. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 2. Unravelling the kinetics and molecular mechanism of the degenerate Cope rearrangement of bullvalene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Can density functional theory 'Cope' with highly fluxional shapeshifting molecules? [rune.une.edu.au]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Potential Research Directions for Cycloocta-1,5-diene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cycloocta-1,5-diene (COD), a readily available and versatile cyclic diene, continues to be a focal point of innovative research in organic synthesis, organometallic chemistry, polymer science, and materials science. Its unique structural and electronic properties, arising from the eight-membered ring and two isolated cis-double bonds, provide a rich platform for a multitude of chemical transformations. This technical guide explores promising research avenues for COD, offering insights into synthetic methodologies, catalytic applications, and the development of novel materials, with a forward look towards potential applications in drug discovery and development.

Advanced Functionalization Strategies

The strategic introduction of functional groups onto the COD scaffold is a cornerstone for expanding its utility. While classical methods exist, contemporary research is focused on developing more efficient and selective functionalization techniques.

C-H Functionalization for Chiral Ligand Synthesis

A significant advancement lies in the direct C-H functionalization of COD to create chiral ligands for asymmetric catalysis. This approach circumvents lengthy synthetic sequences traditionally required for such molecules.

A rhodium-catalyzed allylic C-H functionalization of COD has been shown to produce C2 symmetric COD derivatives with high yield, diastereoselectivity, and enantioselectivity.[1] This method allows for the creation of COD derivatives with four new stereogenic centers in excellent enantiomeric excess (>99% ee).[1] These chiral COD ligands have shown promise in rhodium-catalyzed asymmetric arylation reactions.[1]

Key Research Directions:

-

Exploration of a broader range of directing groups and catalysts to control the regioselectivity and stereoselectivity of C-H functionalization.

-

Application of these novel chiral COD ligands in a wider array of asymmetric transformations, including hydrogenations, hydroformylations, and conjugate additions.

-

Development of C-H functionalization methods using more earth-abundant and less toxic metal catalysts.

Superbase-Mediated Functionalization

The use of "superbases," such as LICKOR (n-BuLi/KOt-Bu), enables the efficient deprotonation of COD, facilitating the introduction of various electrophiles to yield 3-substituted 1,5-cyclooctadienes.[2][3][4][5] This method provides a direct route to functionalized CODs that can be tethered to solid supports or used as building blocks for more complex molecules.[2][3][4]

Experimental Protocol: LICKOR Metalation of 1,5-Cyclooctadiene (B75094) [3][4]

A representative procedure involves the deprotonation of 1,5-cyclooctadiene at -78 °C in the presence of a superbase, followed by the addition of an electrophile.[4] The use of LICKOR has been shown to significantly improve yields compared to using n-BuLi alone, with reported yields for the synthesis of 2-{[3-(2,6-Cyclooctadienyl)propyl]oxy}tetrahydro-2H-pyran reaching 62%.[3]

Quantitative Data on LICKOR Metalation:

| Electrophile | Product | Yield (%) | Reference |

| 2-(3-bromopropyloxy)-tetrahydropyran | 2-{[3-(2,6-Cyclooctadienyl)propyl]oxy}tetrahydro-2H-pyran | 62 | [3] |

| Ethylene oxide | 2-(2,6-Cyclooctadienyl)ethanol | 62 | [3][4] |

| 6-bromo-1-hexanol (THP protected) with n-BuLi | Alkylated 1,5-cyclooctadiene | 45 | [4] |

Future Research:

-

Investigation of a wider range of electrophiles to synthesize a diverse library of functionalized COD derivatives.

-

Development of enantioselective deprotonation-alkylation strategies to access chiral functionalized CODs.

-

Utilization of flow chemistry to improve the safety and scalability of reactions involving superbases.

Innovations in Catalysis

COD is a cornerstone ligand in organometallic chemistry, primarily due to its ability to form stable, yet reactive, complexes with a variety of transition metals.[6][7] These complexes serve as crucial precatalysts in numerous organic transformations.

Asymmetric Hydrogenation

Rhodium and iridium complexes containing COD are widely used as precatalysts for asymmetric hydrogenation, a critical technology in the pharmaceutical industry for the synthesis of chiral drugs.[7] The COD ligand is readily displaced by a chiral phosphine (B1218219) ligand and the substrate, initiating the catalytic cycle.[7]

Catalytic Pathway for Rhodium-Catalyzed Asymmetric Hydrogenation:

Caption: Catalytic cycle for asymmetric hydrogenation.

Research Directions:

-

Design and synthesis of novel chiral ligands derived from COD to improve the enantioselectivity and substrate scope of asymmetric hydrogenations.

-

Development of catalysts that operate under milder conditions (lower pressures and temperatures).

-

Immobilization of COD-based catalysts on solid supports for easier separation and recycling.

C-H Borylation

Iridium complexes featuring the COD ligand are highly effective catalysts for the borylation of aromatic C-H bonds.[7] This reaction provides a direct route to valuable aryl boronate esters, which are key intermediates in Suzuki-Miyaura cross-coupling reactions.[7]

Catalytic Pathway for Iridium-Catalyzed C-H Borylation:

Caption: Catalytic cycle for C-H borylation.

Future Research:

-

Elucidation of the precise mechanism of C-H activation and borylation to guide the design of more efficient catalysts.

-

Expansion of the substrate scope to include challenging heterocyclic and aliphatic C-H bonds.

-

Development of enantioselective C-H borylation reactions using chiral COD-based catalysts.

Polymer Chemistry and Materials Science

COD is a valuable monomer in polymer chemistry, particularly in Ring-Opening Metathesis Polymerization (ROMP), which yields polymers with unique properties and architectures.[8]

Ring-Opening Metathesis Polymerization (ROMP)

ROMP of COD and its derivatives produces poly(butadiene) and related polyalkenamers.[8][9] The properties of these polymers can be tuned by the choice of catalyst and the incorporation of functionalized COD monomers.[8] This allows for the synthesis of a wide range of materials, from elastomers to thermoplastics.

Experimental Workflow for ROMP of COD:

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of functionalized 1,5-cyclooctadienes by LICKOR metalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,5-Cyclooctadiene - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Ring-opening metathesis polymerization of 8-membered cyclic olefins - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. An Efficient Approach to Surface-Initiated Ring-Opening Metathesis Polymerization of Cyclooctadiene - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Cycloocta-1,5-diene Ligands

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various cycloocta-1,5-diene (COD) ligands and their metal complexes, which are pivotal in organometallic chemistry and catalysis. The document covers the preparation of key precursor complexes, functionalized COD ligands, and chiral COD derivatives.

Synthesis of Unsubstituted this compound Metal Complexes

This compound is a versatile ligand in organometallic chemistry, forming stable complexes with various transition metals. These complexes are often used as precursors for catalysts.

Synthesis of Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

Bis(1,5-cyclooctadiene)nickel(0) is a common source of Ni(0) and is utilized in a wide range of catalytic reactions, including cross-coupling and cycloaddition reactions. The synthesis involves the reduction of a nickel(II) salt in the presence of 1,5-cyclooctadiene (B75094).

Experimental Protocol:

-

Under an inert atmosphere (e.g., nitrogen or argon), a reaction flask is charged with anhydrous nickel(II) acetylacetonate.

-

Toluene (B28343) and 1,5-cyclooctadiene are added to the flask.

-

The mixture is cooled to 0 °C.

-

A solution of triethylaluminum (B1256330) in toluene is added dropwise to the stirred suspension.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The resulting suspension is filtered under an inert atmosphere to yield the yellow, crystalline product.

-

The product is washed with a cold solvent such as pentane (B18724) and dried under vacuum.

Quantitative Data:

| Precursor | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |

| Nickel(II) acetylacetonate | Triethylaluminum | Toluene | 4-6 | 70-85 |

| Anhydrous Nickel(II) chloride | Diisobutylaluminum hydride | Toluene | 6-8 | 65-80 |

Experimental Workflow:

Synthesis of Chloro(1,5-cyclooctadiene)rhodium(I) Dimer [[RhCl(COD)]₂]

This air-stable, yellow-orange crystalline solid is a widely used precursor for the synthesis of a variety of rhodium catalysts. The synthesis involves the reduction of rhodium(III) chloride in the presence of 1,5-cyclooctadiene.

Experimental Protocol:

-

A mixture of rhodium(III) chloride trihydrate, deoxygenated ethanol, and deoxygenated water is placed in a round-bottom flask equipped with a reflux condenser.

-

The mixture is heated to reflux under a nitrogen atmosphere until the rhodium salt dissolves.

-

1,5-Cyclooctadiene is added to the solution.

-

The reaction mixture is refluxed for 18-24 hours, during which a yellow-orange precipitate forms.

-

After cooling to room temperature, the solid product is collected by filtration.

-

The product is washed with water and a small amount of cold ethanol, then dried under vacuum.

Quantitative Data:

| Precursor | Solvent System | Reflux Time (h) | Yield (%) | Appearance |

| Rhodium(III) chloride trihydrate | Ethanol/Water | 18-24 | ~78 | Yellow-orange powder |

| Rhodium(III) chloride trihydrate | Propan-2-ol/Water | 12-18 | 80-90 | Yellow-orange crystalline |

Experimental Workflow:

Synthesis of Functionalized this compound Ligands

Functionalization of the cyclooctadiene backbone allows for the tuning of the steric and electronic properties of the resulting ligands, which can influence the activity and selectivity of their metal complexes in catalysis.

Synthesis via LICKOR Metalation

The use of a "LICKOR" superbase (n-BuLi/t-BuOK) enables the deprotonation of 1,5-cyclooctadiene at an allylic position, creating a nucleophile that can react with various electrophiles to introduce functional groups.

Experimental Protocol:

-

Under an inert atmosphere, a solution of potassium tert-butoxide in dry tetrahydrofuran (B95107) (THF) is prepared in a Schlenk flask and cooled to -78 °C.

-

n-Butyllithium in hexanes is added dropwise to the cooled solution.

-

1,5-Cyclooctadiene is then added slowly to the superbase mixture.

-

The reaction is stirred at low temperature for a specified time to allow for metalation.

-

The desired electrophile (e.g., an alkyl halide or an epoxide) is added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

-

The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

-

The crude product is purified by column chromatography.

Quantitative Data for Representative Electrophiles:

| Electrophile | Functional Group Introduced | Reaction Time (h) | Yield (%) |

| Iodomethane | Methyl | 2 | 85-95 |

| Benzyl bromide | Benzyl | 3 | 80-90 |

| Ethylene oxide | 2-Hydroxyethyl | 4 | 70-80 |

Synthesis of Chiral this compound Ligands

Chiral COD ligands are of significant interest for asymmetric catalysis, where they can induce enantioselectivity in a variety of chemical transformations.

Synthesis via Rhodium-Catalyzed Allylic C-H Functionalization

A modern approach to chiral COD ligands involves the rhodium-catalyzed enantioselective C-H functionalization of 1,5-cyclooctadiene with diazo compounds. This method can generate C2-symmetric COD derivatives with multiple stereocenters.

Experimental Protocol:

-

In a glovebox, a vial is charged with the rhodium catalyst (e.g., a chiral rhodium(II) carboxylate), 1,5-cyclooctadiene, and a suitable solvent (e.g., dichloromethane).

-

The diazo compound, dissolved in the same solvent, is added slowly to the reaction mixture via a syringe pump over several hours.

-

The reaction is stirred at the specified temperature until the diazo compound is completely consumed (monitored by TLC).

-

The solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel.

Quantitative Data for Different Diazo Compounds:

| Diazo Compound | Product Type | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Yield (%) |

| Ethyl 2-aryl-2-diazoacetate | Mono-arylated COD | 79-95 | >20:1 | 70-85 |

| Ethyl 2-diazo-4,4,4-trifluorobutyrate | Mono-CF₃-ethyl COD | >95 | >20:1 | 80-90 |

| (with excess diazo compound) | Bis-arylated COD | >99 | >20:1 | 60-75 |

Logical Relationship Diagram:

Application Notes and Protocols: Cycloocta-1,5-diene (COD) as a Ligand in Catalysis

Introduction